2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazino group, a benzylidene moiety, and a phenylacetamide backbone, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and hydrazine derivatives, followed by the acylation of the resulting hydrazone with phenylacetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Potential use in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazino and benzylidene groups, forming stable complexes that exhibit biological activity. These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its specific substitution pattern on the benzylidene and phenylacetamide moieties, which can influence its reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
357207-65-9 |
---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-8-9-15(24-2)12(10-14)11-18-20-17(22)16(21)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
VLXGTCQWIRYSEW-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.